molecular formula C17H19N3OS B4634224 MFCD06625813

MFCD06625813

Cat. No.: B4634224
M. Wt: 313.4 g/mol
InChI Key: JQNHRAQLKCUEJR-UHFFFAOYSA-N
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Description

MFCD06625813 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06625813 involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary information held by industrial manufacturers. general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound is carried out in specialized chemical plants equipped with advanced technology to ensure high purity and yield. The process involves large-scale reactions, purification steps such as distillation or crystallization, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD06625813 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.

Scientific Research Applications

MFCD06625813 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD06625813 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

9-methyl-2-oxo-5-phenyl-4-sulfanyl-1,5-diazaspiro[5.5]undec-3-ene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12-7-9-17(10-8-12)19-15(21)14(11-18)16(22)20(17)13-5-3-2-4-6-13/h2-6,12,22H,7-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNHRAQLKCUEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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